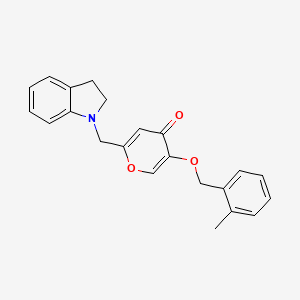

2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one

描述

2-(Indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one is a synthetic heterocyclic compound featuring a pyran-4-one core substituted with an indolin-1-ylmethyl group at position 2 and a 2-methylbenzyl ether at position 3. The pyranone scaffold is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties, as observed in structurally related compounds .

属性

IUPAC Name |

2-(2,3-dihydroindol-1-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-16-6-2-3-8-18(16)14-26-22-15-25-19(12-21(22)24)13-23-11-10-17-7-4-5-9-20(17)23/h2-9,12,15H,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPTWIPDYXSFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

The compound 2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one is a derivative of the 4H-pyran scaffold, which has garnered attention for its diverse biological activities, including antitumoral, antibacterial, and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of 4H-pyran derivatives, including the compound , is often attributed to their ability to interact with various biological targets. Notably, they have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK activity can lead to reduced proliferation of cancer cells.

Key Mechanisms:

- CDK Inhibition : The compound has demonstrated inhibitory effects on CDK2, leading to apoptosis in cancer cell lines such as HCT-116. This was evidenced by a downregulation of CDK2 protein levels and activation of the caspase-3 pathway, indicating an apoptotic response .

- Antioxidant Activity : The compound exhibits significant free radical scavenging activity, with IC50 values comparable to known antioxidants like BHT. This suggests potential applications in oxidative stress-related conditions .

Biological Activity Data

The following table summarizes the biological activity data associated with this compound and its analogs:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| CDK2 Inhibition | 75.1 (compound 4d) | |

| Antioxidant Activity | 0.1941 (compound 4j) | |

| Antibacterial (Gram-positive) | < Ampicillin |

Study 1: Antitumoral Effects

In a study conducted on HCT-116 colorectal cancer cells, derivatives of the 4H-pyran scaffold were evaluated for their cytotoxic effects. The compound exhibited significant inhibition of cell proliferation with an IC50 value of 75.1 µM, suggesting its potential as a therapeutic agent against colorectal cancer .

Study 2: Antibacterial Properties

Another investigation assessed the antibacterial efficacy of various 4H-pyran derivatives against Gram-positive bacteria. The results indicated that specific derivatives showed lower IC50 values than ampicillin against all tested isolates except Bacillus cereus, highlighting their potential as new antibacterial agents .

科学研究应用

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including:

Anticancer Activity : Compounds containing indole and pyran structures have been shown to inhibit cancer cell proliferation. For instance, studies demonstrate that derivatives can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cell survival .

Enzyme Inhibition : The indole moiety serves as a scaffold for designing inhibitors against enzymes like xanthine oxidase (XO), which is relevant in gout treatment. Modifications on the indole ring can enhance binding affinity to target enzymes, suggesting potential therapeutic applications.

Antimicrobial Properties : Similar derivatives have exhibited significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli. These findings indicate the compound's potential for development in infectious disease treatment .

Case Studies

- Anticancer Potential : A study explored the anticancer properties of related pyran derivatives, revealing that these compounds could inhibit the growth of various cancer cell lines. The specific activity of 2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one is hypothesized to involve similar pathways .

- Enzyme Inhibition Studies : Research on enzyme inhibition highlighted that modifications to the indole structure could significantly improve inhibitory potency against XO. This suggests that this compound may also serve as a lead compound for developing new enzyme inhibitors.

- Antimicrobial Activity Research : Investigations into the antimicrobial properties of similar compounds have shown effectiveness against various bacterial strains while maintaining low toxicity to mammalian cells. This positions the compound as a candidate for further development in antimicrobial therapies .

Synthesis Strategies

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the pyran ring.

- Incorporation of the indoline structure.

- Functional group modifications to enhance biological activity.

These synthetic pathways are crucial for optimizing yield and ensuring the purity of the final product.

相似化合物的比较

Table 1: Structural Comparison of 2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one with Analogs

*Calculated based on formula C₂₂H₂₁NO₃. †Estimated from structural data in . ‡From .

Physicochemical Properties

- Molecular Weight: The target compound’s higher molecular weight (~339.38 g/mol) compared to simpler pyranones like 2-(aminomethyl)-5-(allyloxy)-4H-pyran-4-one (181.19 g/mol) suggests reduced solubility and increased lipophilicity, which may influence bioavailability .

- Crystallinity : Structural analogs such as the oxadiazole in exhibit intermolecular interactions (e.g., C–H⋯N hydrogen bonds and π-stacking), which stabilize crystal packing . Similar interactions may govern the target compound’s solid-state behavior.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one, and how can purity be ensured?

- Methodology : Multi-step synthesis involving:

-

Coupling reactions : Use indole derivatives (e.g., indolin-1-ylmethyl) with pyran-4-one precursors under reflux conditions in anhydrous solvents (e.g., THF or DMF) .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate crystalline products .

-

Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; ≥95% purity threshold .

Key Reaction Parameters Temperature: 80–100°C Catalyst: Pd(PPh₃)₄ (for coupling) Solvent: DMF (anhydrous) Reaction Time: 12–24 hours

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

- X-ray crystallography : Single-crystal analysis to determine bond lengths (e.g., C–N: 1.322–1.408 Å) and dihedral angles (e.g., 34.87° between aromatic rings) .

- Spectroscopy :

- FTIR : Identify carbonyl (C=O) stretches (~1650 cm⁻¹) and NH₂/NH groups (~3260 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for indole protons (δ 7.2–7.6 ppm) and pyranone oxygen-linked methyl groups (δ 2.3–2.5 ppm) .

Q. What stability considerations are critical for storing and handling this compound?

- Storage : Protect from light and moisture; store at –20°C under nitrogen .

- Degradation analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between predicted and experimental reactivity data?

- Molecular dynamics (MD) simulations : Compare DFT-calculated bond angles (e.g., pyrimidine ring planarity) with X-ray data .

- Reactivity validation : Use in silico docking (AutoDock Vina) to predict binding affinities and validate via enzyme inhibition assays .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in biological systems?

- SAR workflow :

Synthesize analogs with modified substituents (e.g., 2-methylbenzyl → 4-fluorobenzyl).

Test cytotoxicity (MTT assay) and antioxidant activity (DPPH radical scavenging) .

Corrogate activity with steric/electronic parameters (Hammett constants) .

| Biological Assay Conditions |

|---|

| Cell Lines: HEK-293, HepG2 |

| Incubation Time: 48 hours |

| IC₅₀ Determination: Nonlinear regression |

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

- Experimental framework :

- Partitioning : Measure log Kow (octanol-water) via shake-flask method .

- Degradation : Simulate photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9) .

- Ecotoxicology : Daphnia magna acute toxicity (48-hour LC₅₀) .

Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected NOESY correlations)?

- Advanced NMR :

- Use 2D techniques (COSY, HSQC) to assign overlapping proton signals .

- Variable-temperature NMR to detect dynamic conformational changes .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental vibrational spectra?

- Root cause : Anharmonicity effects in DFT calculations vs. experimental IR .

- Mitigation : Scale calculated frequencies (0.96–0.98 factor) and compare with experimental FTIR .

Q. Why do crystallographic bond lengths deviate from literature values for similar compounds?

- Analysis :

- Check for crystal packing effects (e.g., intermolecular H-bonds altering bond lengths) .

- Compare with analogous structures (e.g., 4H-pyran-4-one derivatives in NIST Chemistry WebBook) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。